molecular formula C5H4N4O B6594316 Allopurinol CAS No. 9002-17-9

Allopurinol

Cat. No.: B6594316
CAS No.: 9002-17-9
M. Wt: 136.11 g/mol
InChI Key: OFCNXPDARWKPPY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Allopurinol primarily targets the enzyme xanthine oxidase . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid, which are key steps in the purine degradation pathway .

Mode of Action

This compound acts as a xanthine oxidase inhibitor . It is a structural analogue of the natural purine base, hypoxanthine . By competitively binding to xanthine oxidase, this compound inhibits the enzyme’s activity, thereby preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid . This results in decreased production of uric acid without disrupting the biosynthesis of vital purines .

Biochemical Pathways

The inhibition of xanthine oxidase by this compound disrupts the purine catabolism pathway, leading to reduced production of uric acid . This process decreases urate and relieves the symptoms of gout, which may include painful tophi, joint pain, inflammation, redness, decreased range of motion, and swelling . This compound also influences the metabolism of thiopurines, potentially leading to a reduction in methylated metabolites of thiopurines .

Pharmacokinetics

This compound exhibits good oral bioavailability (79 ± 20%) and is rapidly and extensively absorbed following oral administration . It has an elimination half-life (t1/2) of 1.2 ± 0.3 hours, apparent oral clearance (CL/F) of 15.8 ± 5.2 mL/min/kg, and an apparent volume of distribution after oral administration (Vd/F) of 1.31 ± 0.41 L/kg . This compound is metabolized to oxypurinol, which is also an inhibitor of xanthine oxidase .

Result of Action

The inhibition of xanthine oxidase by this compound leads to decreased production of uric acid, thereby reducing the symptoms of gout and other conditions associated with high uric acid levels . This compound has also been shown to protect human glomerular endothelial cells from high glucose-induced reactive oxygen species generation, p53 overexpression, and endothelial dysfunction . Furthermore, it has been suggested that this compound may induce subclinical hypothyroidism .

Action Environment

Environmental factors such as dietary habits and comorbid conditions can influence the incidence of gout, which is a primary indication for this compound use . Additionally, renal impairment can affect the clearance of this compound and its metabolites, necessitating dose adjustments in patients with renal dysfunction .

Biochemical Analysis

Biochemical Properties

Allopurinol acts on purine catabolism, without disrupting the biosynthesis of purines. It reduces the production of uric acid by inhibiting the biochemical reactions immediately preceding its formation . This compound is a structural analogue of the natural purine base, hypoxanthine .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it impedes ATP production and energy distribution through influences on the creatine kinase circuit . It also induces significant reduction in body weight, systolic blood pressure, blood glucose, insulin, lipids, and improves kidney functions .

Molecular Mechanism

This compound and its active metabolite, oxypurinol, inhibit the action of xanthine oxidase enzyme . By inhibiting the xanthine oxidase enzyme, it decreases high concentrations of uric acid in the blood . This compound is rapidly metabolized to the corresponding xanthine analog, oxypurinol (alloxanthine), which is also an inhibitor of xanthine oxidase enzyme .

Temporal Effects in Laboratory Settings

This compound and its metabolite, oxypurinol, have been observed to have changes in their effects over time in laboratory settings. For example, this compound treatment induced significant reduction in state 3 respiration and state 4 respiration . Moreover, this compound reduced liver uric acid concentrations and increased expression of inflammatory cytokines over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound and febuxostat treatment induced significant reduction in body weight, systolic blood pressure, blood glucose, insulin, lipids, and improved kidney functions and endothelial integrity compared to non-treated rats .

Metabolic Pathways

This compound is involved in the metabolic pathway of purine catabolism. It inhibits the xanthine oxidase enzyme, a key enzyme involved in the oxidation of hypoxanthine and xanthine, reactions that ultimately result in the production of uric acid .

Transport and Distribution

This compound is rapidly metabolized to oxypurinol predominantly in the liver by aldehyde oxidase and to a lesser extent by xanthine oxidase . Oxypurinol is then excreted by the kidneys .

Subcellular Localization

The subcellular localization of the purine biosynthesis pathway in plants, which includes this compound, is different from that of all other organisms in that it is organelle-based . The exact subcellular localization of this compound remains controversial and wholly undetermined .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allopurinol can be synthesized through various methods. One common synthetic route involves the cyclization of 4,6-diamino-5-formamidopyrimidine with formamide under high temperature and pressure conditions . Another method includes the reaction of 4,6-diamino-5-nitrosopyrimidine with formamide .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar synthetic route but optimized for large-scale production. This involves the use of high-pressure reactors and continuous flow systems to ensure consistent quality and yield .

Comparison with Similar Compounds

Comparison:

This compound remains a cornerstone in the management of gout and hyperuricemia due to its efficacy, safety profile, and extensive research backing its use.

Properties

IUPAC Name

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
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InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)
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InChI Key

OFCNXPDARWKPPY-UHFFFAOYSA-N
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Canonical SMILES

C1=NNC2=C1C(=O)NC=N2
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Molecular Formula

C5H4N4O
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
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DSSTOX Substance ID

DTXSID4022573
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Molecular Weight

136.11 g/mol
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Physical Description

4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
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Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L
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Mechanism of Action

Allopurinol is a structural analog of the natural purine base, hypoxanthine. After ingestion, allopurinol is metabolized to its active metabolite, oxypurinol (_alloxanthine_) in the liver, which acts as an inhibitor of xanthine oxidase enzyme. Allopurinol and its active metabolite inhibit xanthine oxidase, the enzyme that converts hypoxanthine to xanthine and xanthine to uric acid. Inhibition of this enzyme is responsible for the effects of allopurinol. This drug increases the reutilization of hypoxanthine and xanthine for nucleotide and nucleic acid synthesis by a process that involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). This process results in an increased nucleotide concentration, which causes feedback inhibition of de novo purine synthesis. The end result is decreased urine and serum uric acid concentrations, which decreases the incidence of gout symptoms. Accompanying the reduction of serum uric acid by allopurinol is an increase in the serum and urine concentrations of hypoxanthine and xanthine (due to inhibition of xanthine oxidase). In the absence of allopurinol, regular urinary excretion of oxypurines almost entirely occurs in the form of uric acid. After the ingestion of allopurinol, the contents of excreted urine are hypoxanthine, xanthine, and uric acid. Because each substance has its own individual solubility, the concentration of uric acid in plasma is decreased without exposing the renal tissues to a high load of uric acid, thereby decreasing the risk of crystalluria. By lowering the uric acid concentration in the plasma below its limits of solubility, allopurinol encourages the dissolution of gout tophi. Although the levels of hypoxanthine and xanthine are found to be increased after allopurinol ingestion, the risk of deposition in renal tissues is less than that of uric acid, as they become more soluble and are rapidly excreted by the kidney., Allopurinol inhibits xanthine oxidase, the enzyme that catalyzes the conversion of hypoxanthine to xanthine and of xanthine to uric acid. Oxypurinol, a metabolite of allopurinol, also inhibits xanthine oxidase. By inhibiting xanthine oxidase, allopurinol and its metabolite block conversion of the oxypurines (hypoxanthine and xanthine) to uric acid, thus decreasing serum and urine concentrations of uric acid. The drug differs, therefore, from uricosuric agents which lower serum urate concentrations by promoting urinary excretion of uric acid. Xanthine oxidase concentrations are not altered by long-term administration of the drug., Allopurinol does not directly interfere with purine nucleotide or nucleic acid synthesis. The drug, however, indirectly increases oxypurine and allopurinol ribonucleotide concentrations and decreases phosphoribosylpyrophosphate concentrations, thus decreasing de novo purine biosynthesis by pseudofeedback inhibition. In addition, allopurinol increases the incorporation of hypoxanthine and xanthine into DNA and RNA, thereby further decreasing serum urate concentrations. Allopurinol may produce a deficit of total purines (uric acid and oxypurines) amounting to several hundred mg daily., Accompanying the decrease in uric acid produced by allopurinol is an increase in serum and urine concentrations of hypoxanthine and xanthine. Plasma concentrations of these oxypurines do not, however, rise commensurately with the fall in serum urate concentrations and are often 20-30% less than would be expected in view of urate concentrations prior to allopurinol therapy. This discrepancy occurs because renal clearance of the oxypurines is at least 10 times greater than that of uric acid. In addition, normal urinary purine output is almost exclusively uric acid, but after treatment with allopurinol, it is composed of uric acid, xanthine, and hypoxanthine, each having independent solubility. Thus, the risk of crystalluria is reduced. Alkalinization of the urine increases the solubility of the purines, further minimizing the risk of crystalluria. Decreased tubular transport of uric acid also results in increased renal reabsorption of calcium and decreased calcium excretion., Allopurinol also interferes with de novo pyrimidine nucleotide synthesis by inhibiting orotidine 5'-phosphate decarboxylase. Secondary orotic aciduria and orotidinuria result. Orotic acid is highly insoluble and could form a heavy sediment of urinary crystals; however, the increased excretion of orotic acid and orotidine rarely exceeds 10% of the total pyrimidines synthesized by the body. In addition, enhanced conversion of uridine to uridine 5'-monophosphate usually occurs and, therefore, this partial inhibition of pyrimidine synthesis is considered innocuous., Allopurinol may also inhibit hepatic microsomal enzymes. Allopurinol is not cytotoxic and has no effect on transplantable tumors. The drug has no analgesic, anti-inflammatory, or uricosuric activity.
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Color/Form

FLUFFY WHITE TO OFF-WHITE POWDER, Crystals

CAS No.

315-30-0, 184789-03-5, 691008-24-9
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
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Melting Point

greater than 662 °F (NTP, 1992), >300, 350 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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